
1-(1-Ethoxynaphthalen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethoxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an ethoxy group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethoxynaphthalen-2-yl)ethanone typically involves the ethylation of 1-naphthol followed by acetylation. The process can be summarized as follows:
Ethylation of 1-naphthol: 1-naphthol reacts with ethyl iodide in the presence of a base such as potassium carbonate to form 1-ethoxynaphthalene.
Acetylation: 1-ethoxynaphthalene is then acetylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(1-Ethoxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or quinones.
Reduction: Yields alcohols.
Substitution: Results in halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
1-(1-Ethoxynaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(1-Ethoxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1-Acetylnaphthalene: Similar structure but lacks the ethoxy group.
1-Naphthyl methyl ketone: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness: 1-(1-Ethoxynaphthalen-2-yl)ethanone is unique due to the presence of both an ethoxy group and an ethanone moiety, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
1-(1-ethoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-3-16-14-12(10(2)15)9-8-11-6-4-5-7-13(11)14/h4-9H,3H2,1-2H3 |
InChIキー |
YJMYVTFCFFDTCC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC2=CC=CC=C21)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-4-hydrazono-6-methyl-1,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B11891984.png)
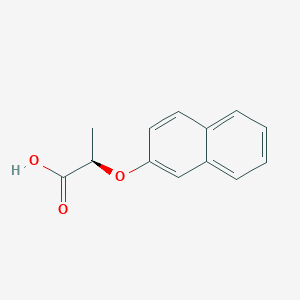

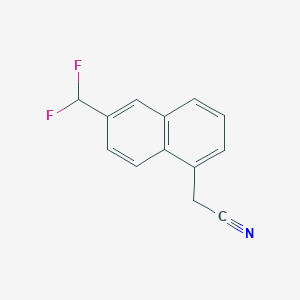
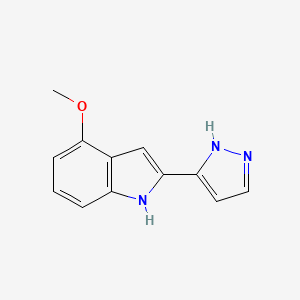

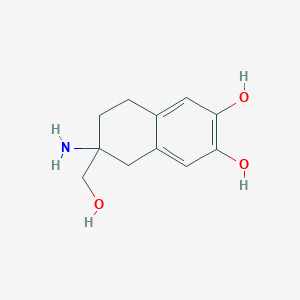
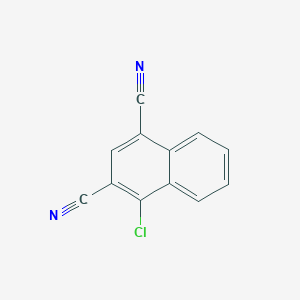
![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)

![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)

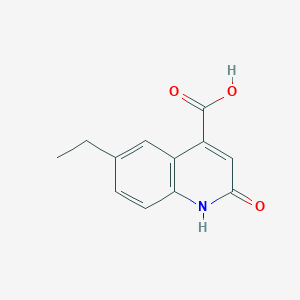
![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)
